- Benzotriazole-assisted synthesis of novel Mannich bases from ketones and diverse aldehydes, Tetrahedron, 1990, 46(3), 987-96
Cas no 73-63-2 (3-Piperidinopropiophenone)
3-Piperidinopropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-3-(piperidin-1-yl)propan-1-one
- 1-phenyl-3-piperidin-1-ylpropan-1-one
- 1-Propanone, 1-phenyl-3-(1-piperidinyl)-
- 1-phenyl-3-(1-piperidinyl)propan-1-one
- 1-Phenyl-3-piperidin-1-yl-propan-1-one
- 3-piperidinopropiophenone
- A-piperidinopropiophenone
- Piperidine,1-(2-benzoylethyl)
- β-Piperidinopropiophenone
- 1-phenyl-3-(1-piperidyl)propan-1-one
- 73-63-2
- Oprea1_473994
- UNII-XFA6RU9GWY
- 1-Propanone, 1-phenyl-3-(1-piperidyl)-
- NA 65
- Q27293820
- .beta.-Piperidinopropiophenone
- Propiophenone, 3-piperidino-
- BIBARRYXKABQKJ-UHFFFAOYSA-N
- EN300-221857
- AKOS000666665
- CHEMBL1616357
- Oprea1_876854
- 1-Phenyl-3-(1-piperidinyl)-1-propanone #
- HMS1680G22
- NSC5755
- N-(beta-Benzoylethyl)piperidine
- CBMicro_016794
- 1-Phenyl-3-(1-piperidinyl)-1-propanone
- Piperidine, 1-(2-benzoylethyl)-
- A26897
- NA-65
- beta-1-Piperidylpropiophenone
- SY350395
- 1-Phenyl-3-(1-piperidyl)-1-propanone
- SCHEMBL5356971
- beta-Piperidinopropiophenone
- FT-0646512
- 3-Piperidinopropiophenon
- NSC 5755
- 3-PIPERIDINO-1-PHENYLPROPAN-1-ONE
- DTXSID60223273
- NSC-5755
- XFA6RU9GWY
- A837881
- N-(.beta.-Benzoylethyl)piperidine
- MFCD00023772
- TRIHEXYPHENIDYL HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- 3-Piperidinopropiophenone
-
- Inchi: 1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2
- InChI Key: BIBARRYXKABQKJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CCN1CCCCC1
Computed Properties
- Exact Mass: 217.14700
- Monoisotopic Mass: 217.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.029
- Boiling Point: 345.4 °C at 760 mmHg
- Flash Point: 345.4 °C at 760 mmHg
- PSA: 20.31000
- LogP: 2.68320
3-Piperidinopropiophenone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: S24/25
3-Piperidinopropiophenone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Piperidinopropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000068 |
3-Piperidinopropiophenone |
73-63-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | P482080-50mg |
3-Piperidinopropiophenone |
73-63-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P482080-100mg |
3-Piperidinopropiophenone |
73-63-2 | 100mg |
$ 100.00 | 2022-06-03 | ||
| TRC | P482080-250mg |
3-Piperidinopropiophenone |
73-63-2 | 250mg |
$ 220.00 | 2022-06-03 | ||
| TRC | P482080-500mg |
3-Piperidinopropiophenone |
73-63-2 | 500mg |
$ 405.00 | 2022-06-03 | ||
| TRC | P482080-1g |
3-Piperidinopropiophenone |
73-63-2 | 1g |
$ 1200.00 | 2023-09-06 | ||
| TRC | P482080-2.5g |
3-Piperidinopropiophenone |
73-63-2 | 2.5g |
$ 1705.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000068 |
73-63-2 | ¥1544.34 | 2025-01-13 | ||||
| Aaron | AR005YRK-50mg |
1-Propanone,1-phenyl-3-(1-piperidinyl)- |
73-63-2 | 95% | 50mg |
$69.00 | 2023-12-15 | |
| Aaron | AR005YRK-100mg |
1-Propanone,1-phenyl-3-(1-piperidinyl)- |
73-63-2 | 95% | 100mg |
$91.00 | 2023-12-15 |
3-Piperidinopropiophenone Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran
3-Piperidinopropiophenone Raw materials
3-Piperidinopropiophenone Preparation Products
3-Piperidinopropiophenone Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-Piperidinopropiophenone
Recent Advances in the Study of 3-Piperidinopropiophenone (CAS 73-63-2): A Comprehensive Research Brief
3-Piperidinopropiophenone (CAS 73-63-2) is a chemical compound of significant interest in the field of medicinal chemistry and pharmacology. Recent studies have focused on its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of novel therapeutic agents. This research brief provides an overview of the latest findings related to this compound, including its pharmacological properties, synthetic pathways, and potential clinical applications.
One of the key areas of research has been the exploration of 3-Piperidinopropiophenone's role in the central nervous system (CNS). Studies have indicated that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in the treatment of neurological and psychiatric disorders, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
In terms of synthetic chemistry, recent advancements have focused on optimizing the production of 3-Piperidinopropiophenone to improve yield and purity. Novel catalytic methods and green chemistry approaches have been explored to enhance the efficiency of its synthesis. These developments are critical for scaling up production and ensuring the compound's availability for further pharmacological studies.
Pharmacokinetic studies of 3-Piperidinopropiophenone have also been a focal point of recent research. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have provided valuable insights into its behavior in biological systems. These findings are essential for understanding the compound's bioavailability and potential side effects, which are crucial for its development as a therapeutic agent.
Another significant area of research has been the exploration of 3-Piperidinopropiophenone's potential as a lead compound for the development of new drugs. Structure-activity relationship (SAR) studies have been conducted to identify modifications that could enhance its pharmacological profile. These efforts aim to develop derivatives with improved efficacy, selectivity, and safety profiles for specific therapeutic indications.
Despite the promising findings, challenges remain in the development of 3-Piperidinopropiophenone-based therapeutics. Regulatory considerations, potential toxicity, and the need for extensive clinical trials are among the hurdles that must be addressed. However, the compound's unique properties and the growing body of research supporting its potential make it a compelling candidate for further investigation.
In conclusion, recent studies on 3-Piperidinopropiophenone (CAS 73-63-2) have advanced our understanding of its pharmacological properties, synthetic pathways, and potential clinical applications. While significant progress has been made, further research is needed to fully realize its therapeutic potential. This research brief highlights the importance of continued investigation into this compound and its derivatives for the development of novel drugs in the field of medicinal chemistry.
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